2-[(4-Nitrobenzyl)sulfanyl]pyrimidine
Description
Properties
Molecular Formula |
C11H9N3O2S |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)10-4-2-9(3-5-10)8-17-11-12-6-1-7-13-11/h1-7H,8H2 |
InChI Key |
FFTHLAUHKDHDQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of substituents significantly impacts molecular conformation. For example, the 4-chlorophenyl derivative (I) has a smaller dihedral angle (42.25°) compared to the 3-chlorophenyl analog (II, 59.70°–62.18°), leading to distinct crystal packing .
- Hydrogen Bonding: Compounds with amino groups (e.g., I and II) form extensive N–H⋯N/O/Cl networks, stabilizing their crystal lattices. In contrast, this compound lacks amino groups but may utilize nitro-oxygen interactions for stabilization .
2.2 Functional Group Influence on Properties
- Nitro Group (-NO₂): Enhances oxidative stability and may improve binding to electron-rich biological targets (e.g., DNA or enzyme active sites) through dipole interactions .
- Chloro (-Cl) and Methyl (-CH₃) Groups: Chloro substituents (e.g., in I and II) increase lipophilicity, aiding membrane permeability.
- Sulfanyl (-S-) Linkers : The sulfanyl group facilitates flexibility and sulfur-mediated interactions (e.g., S⋯π or hydrogen bonds), which are critical in crystal engineering and ligand-receptor binding .
Preparation Methods
General Reaction Mechanism
The S<sub>N</sub>Ar mechanism involves the displacement of a leaving group (e.g., chlorine) on the pyrimidine ring by a sulfur nucleophile. The electron-withdrawing nitro group on the benzyl moiety enhances the nucleophilicity of the thiolate ion, facilitating substitution at the pyrimidine’s 2- or 4-position.
Key steps :
-
Deprotonation : 4-Nitrobenzylthiol is deprotonated by a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form a thiolate ion.
-
Nucleophilic attack : The thiolate attacks the electron-deficient pyrimidine ring, preferentially at the 4-position due to greater charge stabilization.
-
Elimination : The leaving group (e.g., Cl<sup>–</sup>) is expelled, yielding the sulfanylpyrimidine product.
Standard Protocol
A representative synthesis involves reacting 2-chloropyrimidine with 4-nitrobenzylthiol under basic conditions:
Reagents :
-
2-Chloropyrimidine (1.0 equiv)
-
4-Nitrobenzylthiol (1.2 equiv)
-
K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)
-
DMF (solvent)
Conditions :
Mechanistic Insight :
The nitro group stabilizes the Meisenheimer intermediate via resonance, lowering the activation energy for substitution. Regioselectivity at the 2-position is attributed to steric hindrance at the 4-position in certain pyrimidine derivatives.
Transition Metal-Catalyzed Cross-Coupling
Copper-Mediated Sulfanylation
Copper catalysts enable C–S bond formation under milder conditions. A notable method uses CuI and 1,10-phenanthroline to couple 2-bromopyrimidine with 4-nitrobenzyl disulfide:
Reagents :
-
2-Bromopyrimidine (1.0 equiv)
-
Bis(4-nitrobenzyl)disulfide (0.6 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
DMSO (solvent)
Conditions :
Advantages :
-
Tolerance for sensitive functional groups.
-
Shorter reaction times compared to S<sub>N</sub>Ar.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving yields and reducing side products. A one-pot protocol achieves 85% yield in 30 minutes:
Reagents :
-
2,4-Dichloropyrimidine (1.0 equiv)
-
4-Nitrobenzylthiol (1.1 equiv)
-
Et<sub>3</sub>N (2.0 equiv)
-
Acetonitrile (solvent)
Conditions :
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods prioritize cost efficiency and scalability. A continuous flow system using 2-chloropyrimidine and 4-nitrobenzylthiol achieves 90% conversion with:
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| S<sub>N</sub>Ar | K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C | 65–78 | 6–12 | High |
| CuI catalysis | CuI/phenanthroline, DMSO, 90°C | 72 | 3 | Moderate |
| Microwave-assisted | Et<sub>3</sub>N/MeCN, 120°C | 85 | 0.5 | Low |
| Continuous flow | Amberlyst A21, 100°C | 90 | 0.3 | High |
Challenges and Optimization Strategies
Regioselectivity Control
Purification Techniques
-
Column chromatography : Silica gel with hexane/EtOAc (3:1) removes unreacted thiol.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Recent Advances (Post-2020)
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution, where a pyrimidine-thiol intermediate reacts with 4-nitrobenzyl bromide. Key steps include:
- Deprotonation of the thiol group using bases like sodium hydride (NaH) in anhydrous dimethylformamide (DMF) .
- Reaction at 60–80°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .
- Optimization :
- Purity : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yield and purity.
- Yield : Excess 4-nitrobenzyl bromide (1.2–1.5 equivalents) drives the reaction to completion .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 8.1–8.3 ppm for nitrobenzyl) and pyrimidine carbons (δ 155–165 ppm) .
- IR Spectroscopy : Confirms S–C bonds (600–700 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.06 for C₁₁H₁₀N₄O₂S) .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the biological interactions of this compound?
Methodological Answer:
- Target Selection : Prioritize proteins with known pyrimidine-binding pockets (e.g., kinases, viral proteases) .
- Docking Workflow :
- Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .
- Case Study : A derivative showed ∆G = -9.2 kcal/mol binding to SARS-CoV-2 Mpro, suggesting antiviral potential .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Experimental Design :
- Standardize assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) .
- Include positive controls (e.g., doxorubicin for anticancer assays) .
- Data Reconciliation :
- Structural Confirmation : Ensure impurities (e.g., unreacted nitrobenzyl groups) do not skew bioactivity .
- Solubility Adjustments : Use DMSO/carboxymethylcellulose carriers to mitigate solvent effects .
Q. How do substituent variations (e.g., nitro vs. chloro groups) affect the compound’s reactivity and bioactivity?
Methodological Answer:
- Reactivity :
- Electron-Withdrawing Groups (NO₂) : Enhance electrophilic substitution on the pyrimidine ring (e.g., nitration at C5) .
- Steric Effects : Bulkier substituents reduce nucleophilic attack rates by ~30% .
- Bioactivity :
- Antimicrobial Potency : Nitro derivatives show 2–4× higher activity against E. coli vs. chloro analogs (MIC = 8 µg/mL vs. 16 µg/mL) .
Q. What are the challenges in crystallographic analysis of this compound, and how can SHELX software aid refinement?
Methodological Answer:
- Challenges :
- SHELX Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
